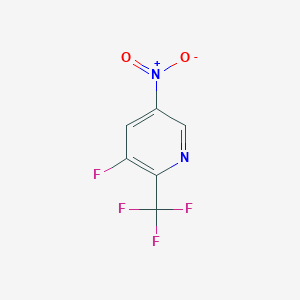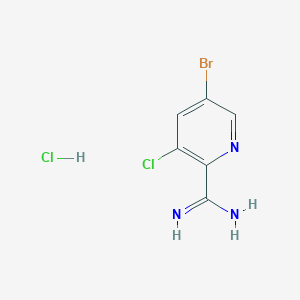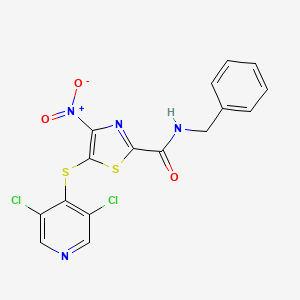
N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzyl group, a dichloropyridinyl moiety, a nitrothiazole ring, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or other nitrating agents.
Attachment of the Dichloropyridinyl Moiety: This step involves the coupling of the dichloropyridinyl group to the thiazole ring, typically using palladium-catalyzed cross-coupling reactions.
Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, often using amine precursors and coupling reagents.
Benzylation: The final step involves the benzylation of the compound, which can be achieved using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents such as hydrogen gas with palladium catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloropyridinyl moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antidepressant, leveraging its unique structural features to interact with neurotransmitter systems.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate neurotransmitter systems by inhibiting the reuptake of monoamines such as serotonin, dopamine, and norepinephrine . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, thereby exerting antidepressant effects. The compound may also interact with other molecular pathways, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide: shares similarities with other thiazole-based compounds and nitroaromatic compounds.
Thiazole Derivatives: Compounds with thiazole rings, such as thiamine (vitamin B1) and sulfathiazole, exhibit diverse biological activities.
Nitroaromatic Compounds: Nitrobenzene and nitrofurantoin are examples of nitroaromatic compounds with significant pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a thiazole ring, along with the dichloropyridinyl moiety, makes it a versatile compound for various applications in scientific research.
Propriétés
Formule moléculaire |
C16H10Cl2N4O3S2 |
|---|---|
Poids moléculaire |
441.3 g/mol |
Nom IUPAC |
N-benzyl-5-(3,5-dichloropyridin-4-yl)sulfanyl-4-nitro-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C16H10Cl2N4O3S2/c17-10-7-19-8-11(18)12(10)26-16-13(22(24)25)21-15(27-16)14(23)20-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,20,23) |
Clé InChI |
PGLZVHMNDJVUDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C2=NC(=C(S2)SC3=C(C=NC=C3Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




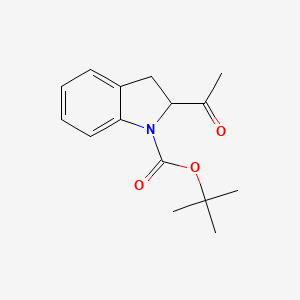
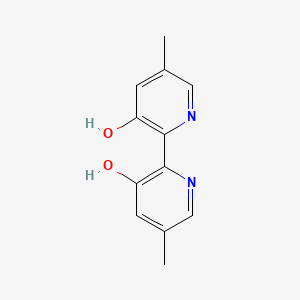


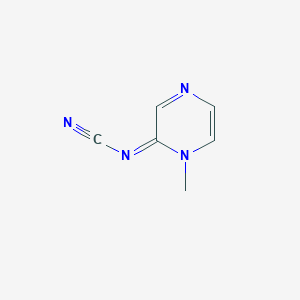

![3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)
